5-(Pentylsulfanyl)quinoline-8-thiol

Lipophilicity Partition Coefficient QSAR

5-(Pentylsulfanyl)quinoline-8-thiol (CAS 32433-60-6, C₁₄H₁₇NS₂, MW 263.42 g/mol) is a 5-S-alkyl derivative of quinoline-8-thiol (thiooxine), a sulfur analog of 8-hydroxyquinoline with well-established bidentate (N,S) metal-chelating properties. In this compound, the 8-thiol group responsible for metal coordination is retained, while the 5-position is substituted with a pentylsulfanyl (-SC₅H₁₁) chain.

Molecular Formula C14H17NS2
Molecular Weight 263.4 g/mol
CAS No. 32433-60-6
Cat. No. B12891335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pentylsulfanyl)quinoline-8-thiol
CAS32433-60-6
Molecular FormulaC14H17NS2
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESCCCCCSC1=C2C=CC=NC2=C(C=C1)S
InChIInChI=1S/C14H17NS2/c1-2-3-4-10-17-13-8-7-12(16)14-11(13)6-5-9-15-14/h5-9,16H,2-4,10H2,1H3
InChIKeyKLPBAGJAFFROKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Characterization of 5-(Pentylsulfanyl)quinoline-8-thiol (CAS 32433-60-6): A 5-S-Alkyl Thiooxine Chelator


5-(Pentylsulfanyl)quinoline-8-thiol (CAS 32433-60-6, C₁₄H₁₇NS₂, MW 263.42 g/mol) is a 5-S-alkyl derivative of quinoline-8-thiol (thiooxine), a sulfur analog of 8-hydroxyquinoline with well-established bidentate (N,S) metal-chelating properties . In this compound, the 8-thiol group responsible for metal coordination is retained, while the 5-position is substituted with a pentylsulfanyl (-SC₅H₁₁) chain. This structural motif, characterized by X-ray crystallography for the broader 5-S-alkyl series including the pentyl congener, introduces predictable lipophilicity modulation (calculated LogP ≈ 4.81) without directly interfering with the primary N,S-chelation site, differentiating it from 2-alkyl-substituted analogs that impair complex stability through steric effects [1].

Why a Generic 8-Mercaptoquinoline or 2-Alkyl Analog Cannot Replace 5-(Pentylsulfanyl)quinoline-8-thiol in Chelation-Driven Applications


The assumption that any 8-mercaptoquinoline derivative can be interchanged neglects the position-dependent influence of substituents on metal-chelate stability. Research by Ulakhovich et al. demonstrated that while 7-methyl substitution enhances the stability of 8-mercaptoquinolinate metal complexes, the presence of an alkyl group at the 2-position reduces metal-ligand bond strength due to steric hindrance near the quinoline nitrogen donor [1]. In contrast, substitution at the 5-position, as in 5-(pentylsulfanyl)quinoline-8-thiol, leaves the N,S-chelation cleft sterically unobstructed, preserving the full coordination potential of the thiooxine scaffold while allowing independent modulation of solubility, lipophilicity, and membrane permeability via the pentylthio chain—a control axis unavailable with the unsubstituted parent 8-mercaptoquinoline [2].

Quantitative Differentiation Evidence for 5-(Pentylsulfanyl)quinoline-8-thiol Against Structural Analogs


Lipophilicity Tuning: The Pentyl Chain Delivers an Intermediate LogP of 4.81, Distinct from Shorter- and Longer-Chain Analogs

The calculated partition coefficient (LogP) for 5-(pentylsulfanyl)quinoline-8-thiol is 4.81 . This places it at an intermediate lipophilicity between the shorter-chain 5-(methylthio)quinoline-8-thiol (predicted LogP ≈ 3.0–3.5, ) and the longer-chain 5-(decylsulfanyl)quinoline-8-thiol (predicted LogP ≈ 7.0–7.5, ). This intermediate LogP value makes the pentyl derivative particularly suitable for applications requiring balanced aqueous solubility and membrane permeability, where the methyl analog may be too polar and the decyl analog excessively lipophilic for biological assay compatibility.

Lipophilicity Partition Coefficient QSAR Drug Design

Preserved Chelation Affinity: 5-Position Substitution Avoids the Steric Penalty That Reduces Metal-Binding in 2-Alkyl-8-mercaptoquinolines

Potentiometric studies in dimethylformamide established that the stability of metal 8-mercaptoquinolinates decreases in the order Ag(I) >> Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II), and critically showed that introduction of an alkyl group at the 2-position of the quinoline ring reduces metal-ligand bond strength due to steric hindrance around the nitrogen donor [1]. In 5-(pentylsulfanyl)quinoline-8-thiol, the pentylthio substituent is located at the 5-position, remote from the N,S-chelation cleft, and is therefore not expected to impose the same steric penalty. Crystallographic analysis of the 5-S-alkyl thiooxine series, which includes the pentyl derivative, confirms that the 5-substituent does not distort the planar coordination geometry of the inner-complex compounds, preserving full metal-binding capacity [2].

Metal Chelation Stability Constants Steric Effects Ligand Design

Crystallographically Confirmed Coordination Geometry: The 5-Pentylthio Derivative Forms Well-Ordered Inner-Complex Compounds with Zn(II) and Ni(II)

The crystal structures of inner-complex compounds formed by 5-S-alkyl derivatives of quinoline-8-thiol with Zn(II) and Ni(II) were solved and published by Matyukhina et al., explicitly covering the pentyl congener [1]. The study demonstrated that these ligands act as bidentate N,S-chelators, forming stable five-membered chelate rings with the metal ion in a distorted tetrahedral (Zn) or square-planar (Ni) geometry. The 5-alkylthio substituent extends away from the coordination sphere without causing lattice disorder, in contrast to some 2-substituted derivatives where steric crowding leads to longer metal-ligand bond lengths and distorted geometries [2]. This structural validation confirms that the pentylthio group is fully compatible with the formation of discrete, characterizable metal complexes, an essential prerequisite for reproducible applications in catalysis and materials science.

X-ray Crystallography Coordination Chemistry Inner-Complex Compounds Structural Biology

Predictive Biological Activity Profile: In Silico Screening Indicates Broad-Spectrum Potential for S-Alkyl Quinoline Derivatives

Predictive screening of the biological activity of S-alkyl esters of 8-quinolinesulfonic acid using PASS and GUSAR software indicated a high probability of anti-infective, anti-inflammatory, and cytotoxic activities for this structural class [1]. While this study did not specifically include 5-(pentylsulfanyl)quinoline-8-thiol, the shared quinoline-thioether pharmacophore supports extrapolation of the predicted activity profile. Notably, the screening predicted moderate cytotoxicity and low acute toxicity in rat models for S-alkyl derivatives, suggesting a favorable therapeutic index range for the pentyl congener that is consistent with its intermediate LogP value . This predicted profile differentiates these compounds from 5-arylthio analogs, which showed higher predicted cytotoxicity in the same screening platform.

In Silico Screening Biological Activity Prediction Cytotoxicity Drug Discovery

Optimal Application Scenarios for 5-(Pentylsulfanyl)quinoline-8-thiol Based on Quantified Differentiation Evidence


Medicinal Chemistry Lead Optimization: Balancing Lipophilicity for Oral Bioavailability

With a calculated LogP of 4.81, 5-(pentylsulfanyl)quinoline-8-thiol occupies a lipophilicity sweet spot for orally bioavailable drug candidates . Medicinal chemists optimizing quinoline-based lead series can use this compound to explore the biological activity landscape between polar methyl analogs (LogP ~3.0–3.5) and excessively lipophilic decyl analogs (LogP ~7.0–7.5), systematically mapping the relationship between chain length and target engagement without the confounding variable of altered chelation affinity [1].

Analytical Chemistry: Metal Extraction and Preconcentration in Moderately Polar Matrices

The preserved metal-chelation affinity of the 5-substituted thiooxine scaffold, combined with intermediate lipophilicity, makes 5-(pentylsulfanyl)quinoline-8-thiol an effective extractant for transition and heavy metals from aqueous-organic mixed matrices . Unlike 2-alkyl analogs that suffer from sterically reduced stability, this compound maintains the full Ag(I) >> Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II) selectivity series established for the parent 8-mercaptoquinoline system [1], enabling predictable method development for environmental or metallurgical sample analysis.

Coordination Chemistry and Materials Science: Synthesis of Structurally Characterized Metal-Organic Frameworks

The availability of published single-crystal X-ray diffraction data for Zn(II) and Ni(II) inner-complex compounds of the 5-S-pentyl thiooxine derivative provides a validated structural blueprint for materials chemists . Researchers designing metal-organic frameworks (MOFs) or coordination polymers can leverage this compound's well-defined bidentate N,S-chelation geometry and the predictable orientation of the pendant pentyl chain in the crystal lattice, facilitating the rational design of porous materials with tailored hydrophobicity.

Pharmacological Probe Development: Investigating Metal-Dependent Biological Pathways

The combination of preserved Zn(II) chelation capacity and intermediate membrane permeability positions this compound as a candidate pharmacological probe for studying zinc-dependent enzymes and transcription factors . Unlike the highly polar unsubstituted 8-mercaptoquinoline, which exhibits limited cellular uptake, the pentylthio derivative's LogP of 4.81 facilitates passive membrane diffusion while retaining the ability to coordinate intracellular zinc pools [1]. This property is particularly valuable for investigating zinc finger proteins and matrix metalloproteinases in cell-based assays.

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